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The history of gemtuzumab ozogamicin (GO), marketed as Mylotarg®, is a compelling

narrative of innovation, setback, and eventual revival in the landscape of targeted cancer

therapy. As the first antibody-drug conjugate (ADC) to receive regulatory approval, its

development has provided crucial lessons for the field. This technical guide provides a

comprehensive overview of the historical development of GO, detailing its mechanism of

action, key clinical trial data, and the experimental protocols that underpinned its evaluation.

Core Concept and Mechanism of Action
Gemtuzumab ozogamicin is an antibody-drug conjugate designed to selectively target and

eliminate cancer cells expressing the CD33 antigen.[1] CD33 is a transmembrane receptor

found on the surface of myeloid lineage cells and is expressed on myeloblasts in over 80% of

patients with acute myeloid leukemia (AML), making it an attractive therapeutic target.

The ADC consists of three key components:

A humanized IgG4 kappa monoclonal antibody (gemtuzumab): This component specifically

binds to the CD33 receptor on the surface of AML cells.[1]

A potent cytotoxic agent (N-acetyl-gamma calicheamicin): A derivative of a natural enediyne

antibiotic, calicheamicin induces double-strand DNA breaks, leading to apoptosis.[1]
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A bifunctional linker: This linker covalently attaches the calicheamicin derivative to the

antibody and is designed to be stable in circulation but cleavable within the acidic

environment of the lysosome following internalization into the target cell.[2]

The mechanism of action unfolds in a series of steps, beginning with the binding of the

antibody component to the CD33 receptor on AML cells. This is followed by the internalization

of the ADC-CD33 complex. Inside the cell, the complex is trafficked to lysosomes, where the

acidic environment facilitates the cleavage of the linker, releasing the calicheamicin payload.

The activated calicheamicin then translocates to the nucleus, binds to the minor groove of

DNA, and causes double-strand breaks, ultimately triggering programmed cell death.

A Timeline of Development, Withdrawal, and Re-
approval
The development of gemtuzumab ozogamicin was a multi-decade journey marked by both

triumph and tribulation.

1991: A collaboration between Celltech and Wyeth begins, laying the groundwork for the

development of gemtuzumab ozogamicin.[1]

May 2000: The U.S. Food and Drug Administration (FDA) grants accelerated approval to

gemtuzumab ozogamicin for the treatment of older patients with relapsed CD33-positive

AML.[3] This approval was based on promising results from early-phase clinical trials.[4]

2010: Following a confirmatory Phase III trial (SWOG S0106) that failed to demonstrate a

clinical benefit and raised safety concerns, including a higher rate of fatal toxicity, Pfizer

voluntarily withdrew the drug from the U.S. market.[3][4][5]

2017: After further analysis of existing trial data and new evidence from investigator-led

studies utilizing a lower, fractionated dosing schedule that showed an improved benefit-risk

profile, the FDA re-approved gemtuzumab ozogamicin.[3][4] The new approval was for

newly diagnosed CD33-positive AML in adults and for relapsed or refractory CD33-positive

AML in adults and children 2 years and older.[1]
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Historical Timeline of Gemtuzumab Ozogamicin

Early Development Initial Approval & Trials Withdrawal and Re-evaluation

Re-approval and Current Status

1991: Collaboration begins between
Celltech and Wyeth.

Preclinical studies demonstrate
anti-leukemic activity.

May 2000: FDA Accelerated Approval
for relapsed AML in older adults.

Confirmatory Phase III trial
(SWOG S0106) initiated.

Phase I/II trials show promising
response rates in relapsed AML.

June 2010: Voluntary withdrawal
from the U.S. market.

Investigator-led trials explore
fractionated dosing regimens.

SWOG S0106 fails to confirm benefit
and shows increased toxicity.

ALFA-0701 and other studies demonstrate
benefit with fractionated dosing.

September 2017: FDA Re-approval for newly
diagnosed and relapsed/refractory AML.

Click to download full resolution via product page

A diagram illustrating the key milestones in the development of gemtuzumab ozogamicin.

Summary of Key Clinical Trial Data
The clinical development of gemtuzumab ozogamicin has been defined by a series of pivotal

trials that ultimately shaped its approval, withdrawal, and re-approval.

Early Phase I and II Trials in Relapsed AML
The initial accelerated approval of gemtuzumab ozogamicin was based on data from three

open-label, single-arm Phase II studies in patients with CD33-positive AML in their first relapse.
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Trial Phase
Number of
Patients

Dosing
Regimen

Overall
Response
Rate (CR +
CRp)

Complete
Remission
(CR)

CR with
Incomplete
Platelet
Recovery
(CRp)

Phase I 40

Dose

escalation up

to 9 mg/m²

20%
12.5% (CR or

CRp)
-

Combined

Phase II
142

9 mg/m² on

days 1 and

14

29.6% 16.2% 13.4%

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[2][6][7]

SWOG S0106: The Confirmatory Trial Leading to
Withdrawal
This Phase III randomized trial was designed to confirm the clinical benefit of adding

gemtuzumab ozogamicin to standard induction chemotherapy in younger patients with

previously untreated de novo AML.

Arm Number of Patients Dosing Regimen Key Outcomes

GO + Chemotherapy -

Daunorubicin +

Cytarabine + GO (6

mg/m²)

No significant

improvement in

survival.

Chemotherapy Alone -
Daunorubicin +

Cytarabine

Increased early

mortality in the GO

arm.

Specific quantitative data for each arm is not readily available in the provided search results.[8]

[9][10]

ALFA-0701: A Pivotal Trial for Re-approval
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This Phase III study evaluated the addition of a lower, fractionated dose of gemtuzumab

ozogamicin to standard chemotherapy in older patients with newly diagnosed de novo AML.

Arm

Number
of
Patients
(analyzed
)

Dosing
Regimen

Median
Event-
Free
Survival
(EFS)

2-Year
EFS Rate

Median
Overall
Survival
(OS)

CR + CRp
Rate

GO +

Chemother

apy

135

Daunorubic

in +

Cytarabine

+ GO (3

mg/m² on

days 1, 4,

7)

17.3

months
40.8%

27.5

months
81.5%

Chemother

apy Alone
136

Daunorubic

in +

Cytarabine

9.5 months 17.1%
21.8

months
73.6%

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[11][12]

[13][14][15]

AML-19: Monotherapy in Older Patients
This Phase III trial compared gemtuzumab ozogamicin monotherapy to best supportive care

(BSC) in older patients with newly diagnosed AML who were unsuitable for intensive

chemotherapy.
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Arm
Number of
Patients

Dosing
Regimen

Median
Overall
Survival
(OS)

1-Year OS
Rate

CR + CRi
Rate

Gemtuzumab

Ozogamicin
118

GO (6 mg/m²

day 1, 3

mg/m² day 8)

4.9 months 24.3% 27%

Best

Supportive

Care

119 BSC 3.6 months 9.7% -

CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery.[16]

[17]

MyloFrance-1: Relapsed AML with Fractionated Dosing
This Phase II study assessed the efficacy of the fractionated dosing regimen in patients with

CD33-positive AML in their first relapse.

Trial
Number of
Patients

Dosing
Regimen

Complete
Remission
(CR) Rate

Median
Relapse-Free
Survival

MyloFrance-1 57
GO (3 mg/m² on

days 1, 4, 7)
26% 11.6 months

[18][19][20][21]

Experimental Protocols
The development and evaluation of gemtuzumab ozogamicin relied on a range of in vitro and

in vivo experimental protocols to characterize its activity, efficacy, and safety.

In Vitro Cytotoxicity Assays
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Objective: To determine the potency and specificity of gemtuzumab ozogamicin in killing

CD33-positive cancer cells.

Methodology (e.g., MTT/XTT Assay):

Cell Culture: CD33-positive AML cell lines (e.g., HL-60) and CD33-negative control cell lines

are cultured under standard conditions.[22]

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of

gemtuzumab ozogamicin, a non-targeting control ADC, and the free calicheamicin payload.

[23][24][25][26]

Incubation: The treated cells are incubated for a period of 48 to 144 hours to allow for drug-

induced cytotoxicity.[23][26]

Viability Assessment: A tetrazolium salt solution (MTT or XTT) is added to the wells.

Metabolically active (viable) cells convert the tetrazolium salt into a colored formazan

product.[22][23]

Data Analysis: The absorbance of the formazan product is measured using a microplate

reader. The percentage of cell viability is calculated relative to untreated control cells, and

the half-maximal inhibitory concentration (IC50) is determined.[22][23]

CD33 Expression and Internalization Assays
Objective: To confirm CD33 expression on target cells and to quantify the internalization of the

ADC upon binding.

Methodology (Flow Cytometry):

Cell Staining: AML cells are incubated with a fluorochrome-conjugated anti-CD33 antibody

(or gemtuzumab ozogamicin followed by a fluorescently labeled secondary antibody).[27]

[28][29]

Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of

CD33-positive cells and the mean fluorescence intensity (MFI), which corresponds to the

level of CD33 expression.[27]
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Internalization Assay: To measure internalization, cells are first incubated with gemtuzumab

ozogamicin at 4°C to allow surface binding without internalization. The cells are then shifted

to 37°C for various time points to permit internalization. At each time point, the remaining

surface-bound ADC is detected by staining with a fluorescently labeled secondary antibody

and analyzed by flow cytometry. A decrease in MFI over time indicates internalization.[28]

In Vivo Efficacy Studies (Patient-Derived Xenograft
Models)
Objective: To evaluate the anti-leukemic activity of gemtuzumab ozogamicin in a more

physiologically relevant in vivo setting.

Methodology (AML PDX Models):

Model Generation: Primary AML cells from patients are transplanted into immunodeficient

mice (e.g., NSG or NSG-SGM3 mice).[30][31][32][33][34] These mice are engineered to

support the engraftment and growth of human hematopoietic cells.[30][34]

Treatment: Once the AML cells have engrafted and the disease is established in the mice,

they are treated with gemtuzumab ozogamicin, vehicle control, or standard-of-care

chemotherapy.[31][33]

Monitoring: Disease progression and response to treatment are monitored by measuring the

percentage of human CD45+CD33+ cells in the peripheral blood, bone marrow, and spleen

of the mice using flow cytometry.[32][33] In some models, bioluminescence imaging is used

for real-time monitoring of tumor burden.[33]

Endpoint Analysis: The primary endpoints typically include reduction in tumor burden and

improvement in overall survival of the treated mice compared to the control group.[31][33]

Visualizing the Molecular Mechanism and
Experimental Workflow
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Mechanism of Action of Gemtuzumab Ozogamicin
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The cellular mechanism of action of gemtuzumab ozogamicin.
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Typical Experimental Workflow for ADC Evaluation

In Vitro Evaluation

In Vivo Evaluation
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A generalized workflow for the preclinical and clinical evaluation of an ADC.
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Conclusion
The historical development of gemtuzumab ozogamicin offers a rich case study in the

complexities of ADC development. Its journey from a promising targeted therapy to a withdrawn

product and its subsequent successful re-introduction underscores the critical importance of

optimizing dosing schedules to balance efficacy and toxicity. The evolution from a single high

dose to a lower, fractionated regimen was key to unlocking its therapeutic potential. For

researchers and drug developers, the story of gemtuzumab ozogamicin serves as a powerful

reminder of the perseverance required in oncology drug development and the value of

continued investigation even in the face of initial setbacks. The methodologies and clinical trial

designs employed throughout its history continue to inform the development of the next

generation of antibody-drug conjugates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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